molecular formula C13H17BrO2 B12000333 [(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene

[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene

Katalognummer: B12000333
Molekulargewicht: 285.18 g/mol
InChI-Schlüssel: WFVOVMWAKLZAMI-BENRWUELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene is an organic compound with the molecular formula C13H17BrO2. It is characterized by the presence of a bromine atom, two ethoxy groups, and a propenyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene typically involves the bromination of 3,3-diethoxypropene followed by a coupling reaction with a benzene derivative. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like palladium or copper. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The propenyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

Wissenschaftliche Forschungsanwendungen

[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of [(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ethoxy groups can undergo oxidation or reduction. The propenyl group can engage in addition reactions, making the compound versatile in various chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bromobenzene: Lacks the ethoxy and propenyl groups, making it less reactive in certain transformations.

    3,3-diethoxypropene: Lacks the bromine and benzene ring, limiting its applications in aromatic substitution reactions.

    Ethylbenzene: Lacks the bromine and propenyl groups, reducing its reactivity in nucleophilic substitution and addition reactions.

Uniqueness

[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications. The presence of the bromine atom allows for nucleophilic substitution, while the ethoxy and propenyl groups enable oxidation, reduction, and addition reactions, making it a versatile compound in organic synthesis.

Eigenschaften

Molekularformel

C13H17BrO2

Molekulargewicht

285.18 g/mol

IUPAC-Name

[(Z)-2-bromo-3,3-diethoxyprop-1-enyl]benzene

InChI

InChI=1S/C13H17BrO2/c1-3-15-13(16-4-2)12(14)10-11-8-6-5-7-9-11/h5-10,13H,3-4H2,1-2H3/b12-10-

InChI-Schlüssel

WFVOVMWAKLZAMI-BENRWUELSA-N

Isomerische SMILES

CCOC(/C(=C/C1=CC=CC=C1)/Br)OCC

Kanonische SMILES

CCOC(C(=CC1=CC=CC=C1)Br)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.